molecular formula C20H22N2O B5612115 4-methyl-3'-phenyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one

4-methyl-3'-phenyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one

Cat. No.: B5612115
M. Wt: 306.4 g/mol
InChI Key: SLORYUOBEXZZJA-UHFFFAOYSA-N
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Description

4-methyl-3'-phenyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one: is a complex organic compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their diverse biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3'-phenyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one typically involves multiple steps, starting with the formation of the quinazolinone core. One common approach is the condensation of an appropriate o-aminobenzamide derivative with a suitable ketone under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help increase the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3'-phenyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological activities and properties, making them valuable for further research and development.

Scientific Research Applications

4-methyl-3'-phenyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one: has a wide range of applications in scientific research:

  • Chemistry: : The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: : It serves as a tool for studying biological processes and pathways, including enzyme inhibition and receptor binding.

  • Medicine: : The compound has shown potential as a therapeutic agent for various diseases, including cancer, malaria, and inflammatory conditions.

  • Industry: : Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-methyl-3'-phenyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

4-methyl-3'-phenyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one: is unique due to its specific structural features, such as the spirocyclic arrangement and the presence of the phenyl group. Similar compounds include other quinazolinones and related heterocyclic compounds, which may have different substituents or core structures. These compounds can exhibit varying biological activities and properties, making them suitable for different applications.

Conclusion

This compound: is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and diverse reactivity make it a valuable tool for the development of new drugs, chemicals, and biological tools. Further research and development are essential to fully explore its capabilities and applications.

Properties

IUPAC Name

4'-methyl-3-phenylspiro[1H-quinazoline-2,1'-cyclohexane]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c1-15-11-13-20(14-12-15)21-18-10-6-5-9-17(18)19(23)22(20)16-7-3-2-4-8-16/h2-10,15,21H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLORYUOBEXZZJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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